2-cyclohexylethane-1-sulfonyl chloride
Description
Overview of Sulfonyl Chlorides as Key Synthetic Intermediates
Sulfonyl chlorides are pivotal intermediates in the synthesis of numerous organic molecules, including pharmaceuticals, agrochemicals, and dyes. Their primary role is in the formation of sulfonamides, sulfonate esters, and sulfones. The reaction with primary and secondary amines to yield sulfonamides is particularly significant, as the sulfonamide moiety is a common feature in many biologically active compounds. Furthermore, sulfonyl chlorides can serve as precursors to other valuable reagents; for instance, their reduction can yield sulfinate salts, which are themselves useful synthetic intermediates. rsc.org The reactivity of the sulfonyl chloride group allows it to be a source of sulfonyl radicals for various transformations, including additions to alkenes. nih.gov
Academic Significance of Aliphatic Sulfonyl Chlorides
While aromatic sulfonyl chlorides like p-toluenesulfonyl chloride (TsCl) are widely recognized, aliphatic sulfonyl chlorides hold significant academic and synthetic interest. They provide access to a diverse range of aliphatic sulfonamides and sulfonate esters with varied steric and electronic properties. The nature of the aliphatic group can influence the reactivity of the sulfonyl chloride and the properties of the resulting products. For instance, the presence of α-hydrogens in many aliphatic sulfonyl chlorides allows for the potential formation of highly reactive sulfene (B1252967) intermediates under basic conditions. wikipedia.org This unique reactivity pathway distinguishes them from their aromatic counterparts and offers alternative synthetic strategies. The study of aliphatic sulfonyl chlorides contributes to a deeper understanding of reaction mechanisms and the development of novel synthetic methodologies.
Research Scope and Objectives for 2-Cyclohexylethane-1-sulfonyl chloride
This article focuses specifically on this compound, an aliphatic sulfonyl chloride that combines a flexible ethyl linker with a sterically demanding cyclohexyl group. The objective is to provide a detailed overview of this compound within the framework of modern organic synthesis. This includes an examination of its structural features, potential synthetic routes, and predicted reactivity based on the established principles of sulfonyl chloride chemistry. While specific research literature on this exact compound is limited, its properties and behavior can be inferred from studies of analogous aliphatic sulfonyl chlorides.
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 4379-00-4 |
| Molecular Formula | C8H15ClO2S |
| Molecular Weight | 210.72 g/mol |
| SMILES | C1CCC(CC1)CCS(=O)(=O)Cl |
This data is compiled from supplier information. biosynth.com
Theoretical Frameworks and Mechanistic Principles Governing Sulfonyl Chloride Reactivity
The reactivity of sulfonyl chlorides is dominated by the electrophilic nature of the sulfur atom, which is rendered electron-deficient by the two oxygen atoms and the chlorine atom. Reactions with nucleophiles, such as amines and alcohols, typically proceed through a nucleophilic substitution mechanism at the sulfur center. youtube.com The mechanism involves the attack of the nucleophile on the sulfur atom, leading to the displacement of the chloride ion. youtube.com
For aliphatic sulfonyl chlorides that possess an α-hydrogen, an alternative reaction pathway, particularly in the presence of a base, is an elimination-addition mechanism involving a sulfene intermediate. wikipedia.org The base abstracts a proton from the α-carbon, leading to the elimination of hydrogen chloride and the formation of the transient RCH=SO2 species. This highly reactive intermediate can then be trapped by a nucleophile present in the reaction mixture. wikipedia.org
Structure
3D Structure
Properties
IUPAC Name |
2-cyclohexylethanesulfonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15ClO2S/c9-12(10,11)7-6-8-4-2-1-3-5-8/h8H,1-7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEPCXDYTIJHPQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCS(=O)(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Cyclohexylethane 1 Sulfonyl Chloride
Established Routes for Aliphatic Sulfonyl Chloride Synthesis
The preparation of aliphatic sulfonyl chlorides is a fundamental transformation in organic chemistry, providing access to a versatile class of intermediates for the synthesis of sulfonamides, sulfonate esters, and other sulfur-containing compounds. Several key strategies have been established for this purpose.
Direct Chlorosulfonylation of Precursors
Direct chlorosulfonylation involves the simultaneous introduction of a sulfonyl group and a chlorine atom onto a hydrocarbon. The Reed reaction is a classic example of this approach, where an alkane is treated with a mixture of sulfur dioxide and chlorine under photochemical or radical initiation. wikipedia.orglibretexts.org This method is particularly useful for the conversion of unactivated hydrocarbons. However, it often leads to a mixture of products and may not be suitable for complex molecules due to the lack of selectivity. libretexts.org
A notable example of direct chlorosulfonylation is the reaction of cyclohexane (B81311) with a gaseous mixture of sulfur dioxide and chlorine to produce cyclohexane sulfonyl chloride. google.com This process highlights the feasibility of applying this method to cyclic alkanes, which is relevant to the synthesis of the target molecule.
Photocatalysis has emerged as a modern tool for direct C(sp³)–H functionalization, offering a milder and more selective alternative to traditional radical reactions. nih.gov These methods could potentially be adapted for the direct chlorosulfonylation of a suitable cyclohexylethane precursor.
Oxidative Chlorination of Thiols and Disulfides
The oxidation of thiols and their corresponding disulfides is a widely used and reliable method for the synthesis of sulfonyl chlorides. researchgate.netnih.govnih.govresearchgate.netbiolmolchem.com This transformation can be achieved using a variety of oxidizing agents in the presence of a chloride source.
Common reagents for this conversion include:
N-Chlorosuccinimide (NCS) in the presence of a catalytic amount of hydrochloric acid. organic-chemistry.org
Hydrogen peroxide in combination with a chlorinating agent like thionyl chloride or zirconium(IV) chloride. organic-chemistry.org
Chlorine gas in an aqueous or organic solvent. researchgate.net
Nitric acid/Hydrochloric acid/Oxygen systems, which have been developed for continuous flow processes. nih.gov
tert-Butyl hypochlorite for the oxidative deprotection of various thiol protecting groups to yield sulfonyl chlorides.
A particularly versatile approach involves the conversion of alkyl halides into S-alkylisothiouronium salts, which are then subjected to oxidative chlorination. researchgate.netorganic-chemistry.orgresearchgate.net This method is advantageous as it starts from readily available alkyl halides and uses inexpensive thiourea. wikipedia.org The S-alkylisothiouronium salts are stable intermediates that can be isolated or used in a one-pot procedure. researchgate.netnih.govresearchgate.netresearchgate.net
| Oxidizing System | Substrate | Product | Yield (%) | Reference |
| NCS/HCl | Thiophenols, Alkyl thiols | Aryl/Alkyl sulfonyl chlorides | Good | organic-chemistry.org |
| H₂O₂/SOCl₂ | Thiols, Disulfides | Sulfonyl chlorides | Excellent | organic-chemistry.org |
| H₂O₂/ZrCl₄ | Thiols, Disulfides | Sulfonyl chlorides | High | organic-chemistry.org |
| NaClO₂ | S-Alkylisothiourea salts | Alkanesulfonyl chlorides | High | organic-chemistry.org |
| Bleach | S-Alkylisothiourea salts | Alkanesulfonyl chlorides | High | organic-chemistry.org |
| t-BuOCl | S-Alkylisothiourea salts | Alkanesulfonyl chlorides | Good to Excellent | researchgate.net |
Conversion from Sulfonic Acids and Salts
Sulfonic acids and their corresponding salts are common precursors to sulfonyl chlorides. The conversion is typically achieved by treatment with a chlorinating agent. thieme-connect.comresearchgate.netorganic-chemistry.org
Classical chlorinating agents for this transformation include:
Phosphorus pentachloride (PCl₅)
Thionyl chloride (SOCl₂)
Phosphoryl chloride (POCl₃) researchgate.net
More modern and milder reagents have also been developed to avoid the harsh conditions associated with the classical methods. For instance, 2,4,6-trichloro-1,3,5-triazine (TCT) and 1,3,5-triazo-2,4,6-triphosphorine-2,2,4,4,6,6-hexachloride (TAPC) have been shown to be effective for the conversion of sulfonic acids to sulfonyl chlorides under neutral or mild conditions. thieme-connect.com
Synthesis from Sulfonyl Hydrazides
A more recent development in the synthesis of sulfonyl chlorides is the use of sulfonyl hydrazides as precursors. researchgate.netnih.govmdpi.comresearchgate.netpreprints.org This method offers a simple and rapid route to sulfonyl chlorides under mild conditions. The reaction typically involves treating the sulfonyl hydrazide with an N-halosuccinimide, such as N-chlorosuccinimide (NCS), in an organic solvent like acetonitrile (B52724). mdpi.compreprints.org This transformation is often high-yielding and tolerates a variety of functional groups. mdpi.com
Specific Challenges and Considerations in the Synthesis of 2-Cyclohexylethane-1-sulfonyl chloride
While the general methodologies described above provide a toolbox for the synthesis of aliphatic sulfonyl chlorides, the specific preparation of this compound presents its own set of challenges and considerations, primarily centered around the availability of suitable precursors and the need for derivatization.
Precursor Availability and Derivatization Strategies
A direct, single-step synthesis of this compound from a simple starting material like 2-cyclohexylethane is likely to be challenging due to the potential for multiple sites of reaction and the formation of isomers. Therefore, a more controlled, multi-step approach starting from a functionalized precursor is generally preferred.
2-Cyclohexylethanol (B1346017) as a Key Precursor
A readily accessible and logical starting point for the synthesis of the target compound is 2-cyclohexylethanol. sigmaaldrich.comfishersci.cachemicalbook.com This alcohol can be prepared through various established methods, including the hydrogenation of phenylethyl alcohol.
Given 2-cyclohexylethanol as the starting material, a plausible synthetic route would involve its conversion to a suitable intermediate that can then be transformed into the sulfonyl chloride. A likely strategy is the conversion of the alcohol to an alkyl halide, specifically 2-cyclohexylethyl chloride. This can be achieved using standard chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Once 2-cyclohexylethyl chloride is obtained, it can be converted to the target sulfonyl chloride via the formation of an S-(2-cyclohexylethyl)isothiouronium salt. This is accomplished by reacting the alkyl chloride with thiourea. wikipedia.org The resulting isothiouronium salt can then be subjected to oxidative chlorination using reagents like N-chlorosuccinimide (NCS) or sodium chlorite (B76162) (NaClO₂) to furnish this compound. researchgate.netorganic-chemistry.org
This multi-step approach, while longer, offers greater control over the final product and avoids the selectivity issues associated with direct chlorosulfonylation of the parent hydrocarbon. The choice of reagents and reaction conditions at each step would need to be optimized to ensure high yields and minimize side reactions.
Advanced and Sustainable Synthetic Approaches
Recent advancements in chemical synthesis have provided new tools for producing sulfonyl chlorides like this compound more efficiently, safely, and with a reduced environmental footprint.
Catalytic Methods in Sulfonyl Chloride Formation (e.g., Transition Metal Catalysis, Photocatalysis)
Catalytic approaches offer milder reaction conditions and greater efficiency compared to traditional stoichiometric methods.
Transition Metal Catalysis : While classic methods like the Sandmeyer reaction utilize copper salts as catalysts for converting diazonium salts to aryl sulfonyl chlorides, modern cross-coupling strategies are also emerging. acs.orgnih.gov For aliphatic sulfonyl chlorides, methods involving the oxidative chlorination of thiols can be promoted by catalysts like zirconium(IV) chloride, which facilitates rapid conversion at room temperature. orgsyn.org Palladium-catalyzed reactions have also been developed for C-S bond formation, providing a pathway to sulfide (B99878) precursors for subsequent oxidation. nih.gov
Photocatalysis : Visible-light photocatalysis has emerged as a powerful and sustainable tool for organic synthesis. researchgate.net This technique uses light to generate highly reactive sulfonyl radicals from various precursors under exceptionally mild conditions (room temperature). nih.gov For instance, heterogeneous photocatalysts like potassium poly(heptazine imide) (K-PHI) can be used to produce sulfonyl chlorides from arenediazonium salts with high yields (50-95%). nih.govacs.org This metal-free approach is tolerant of many functional groups. nih.gov Other photocatalytic systems, such as those using iridium or copper complexes, can facilitate atom transfer radical addition (ATRA) reactions to generate sulfonyl chlorides. acs.org The application of these methods to an aliphatic precursor like 2-cyclohexylethanethiol (B1655875) or a related starting material could provide a green and efficient route to this compound.
Table 2: Comparison of Advanced Catalytic Methods for Sulfonyl Chloride Synthesis
| Method | Catalyst Example | Precursor | Conditions | Advantages | Citation |
| Transition Metal | Copper(I) Chloride (CuCl) | Diazonium Salt / SO₂ | Aqueous, 0-10°C | Classic, reliable for aryl systems | acs.org |
| Transition Metal | Zirconium(IV) Chloride | Thiol / H₂O₂ | Room Temperature | Rapid reaction, high yield | orgsyn.org |
| Photocatalysis | Potassium Poly(heptazine imide) | Arenediazonium Salt / SOCl₂ | Visible Light, Room Temp. | Metal-free, sustainable, high functional group tolerance | nih.govresearchgate.netacs.org |
| Photocatalysis | fac-[Ir(ppy)₃] | Sulfonyl Chloride / Alkene | Visible Light, Room Temp. | Forms β-hydroxysulfones, mild conditions | acs.org |
Flow Chemistry Applications for Scalable Production
Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers significant advantages for the synthesis of sulfonyl chlorides, particularly on a large scale. mdpi.com This methodology provides superior control over reaction parameters such as temperature and mixing, which is critical for managing highly exothermic chlorination reactions and improving safety by minimizing the volume of hazardous reagents at any given time. rsc.org
Continuous flow protocols have been developed for the synthesis of sulfonyl chlorides from thiols and disulfides using reagents like 1,3-dichloro-5,5-dimethylhydantoin (B105842) (DCH) or a system of nitric acid, hydrochloric acid, and oxygen. rsc.orgresearchgate.net These systems can achieve very high space-time yields; for example, a small reactor volume of 639 μL with a short residence time of 41 seconds has been reported to yield a space-time yield of 6.7 kg L⁻¹ h⁻¹. rsc.org The implementation of an automated continuous synthesis and isolation process can nearly double the spacetime yield compared to optimized batch procedures, making it ideal for the scalable and safe production of compounds like this compound. mdpi.com
Green Chemistry Principles in Synthesis (e.g., Solvent-free, Aqueous Media)
Adherence to green chemistry principles is increasingly important in modern chemical manufacturing. For sulfonyl chloride synthesis, this involves reducing waste, using less hazardous reagents, and minimizing solvent use.
Aqueous Media : Performing the synthesis in water is a key green strategy. rsc.org An environmentally benign, metal-free synthesis of sulfonyl chlorides from thiols has been developed using ammonium (B1175870) nitrate, an aqueous solution of HCl, and oxygen as the terminal oxidant. rsc.org This method significantly reduces solvent use compared to traditional isolation and purification techniques. rsc.org The use of aqueous acidic conditions for the Sandmeyer-type synthesis of aryl sulfonyl chlorides has been shown to be safer, more robust, and readily scalable, with significant environmental benefits over procedures that use acetic acid. acs.orgresearchgate.net
Solvent-free Synthesis : Another green approach is to conduct reactions under solvent-free conditions. A method for preparing sulfonyl chlorides from sulfonic acids using 1,3,5-triazo-2,4,6-triphosphorine-2,2,4,4,6,6-hexachloride (TAPC) as a chlorinating agent can be performed by simply grinding the reagents together in a mortar, offering high efficiency and facile product isolation. lookchem.com
Solid-Phase Synthesis of Sulfonyl Chloride Resins
Solid-phase synthesis offers a powerful platform for creating libraries of compounds and simplifying purification. soton.ac.uk In this approach, a sulfonyl chloride functional group is immobilized on a polymer resin. soton.ac.uk While commercially available resins are typically based on polystyrene (e.g., benzenesulfonyl chloride resin), a custom resin functionalized with a 2-cyclohexylethane-1-sulfonyl group could be synthesized.
The synthesis would involve anchoring a suitable precursor to the resin (e.g., Merrifield resin) and then performing the sulfonyl chloride formation on the solid support. soton.ac.uk These sulfonyl chloride resins are versatile reagents used for the solid-phase synthesis of sulfonamides, a crucial class of compounds in pharmaceutical research. chemimpex.comchemimpex.com The key advantage is that excess reagents and by-products can be removed by simple filtration, streamlining the synthetic workflow and purification process. soton.ac.ukresearchgate.net
Electrophilic Nature of the Sulfonyl Chloride Group
The sulfonyl chloride group features a sulfur atom in a high oxidation state (+6), bonded to two highly electronegative oxygen atoms and a chlorine atom. This arrangement results in a significant partial positive charge on the sulfur atom, rendering it a potent electrophilic center. magtech.com.cnwikipedia.org The chlorine atom acts as a good leaving group, facilitating nucleophilic attack at the sulfur center. The introduction of the cyclohexyl group can modulate steric bulk, which may improve selectivity in nucleophilic substitution reactions.
The reaction of this compound with nucleophiles predominantly proceeds through a bimolecular nucleophilic substitution mechanism at the sulfur atom, often denoted as S_N2-S. nih.gov This mechanism is a concerted, one-step process where the nucleophile attacks the electrophilic sulfur atom at the same time as the chloride ion departs. libretexts.orgmasterorganicchemistry.com
The process involves the nucleophile approaching the substrate, leading to the simultaneous formation of a new bond between the nucleophile and the sulfur atom and the breaking of the sulfur-chlorine bond through a transition state. byjus.com For arenesulfonyl chlorides, it has been found that the reaction proceeds via a single transition state according to the S_N2 mechanism. nih.gov The rate of this bimolecular reaction is dependent on the concentration of both the sulfonyl chloride and the nucleophile. libretexts.org
Beyond its ionic reactions, this compound can also be a source of sulfonyl radicals. These radical species can be generated under various conditions, including through photoredox catalysis. magtech.com.cn Mechanistic investigations have shown that sulfonyl radicals can be formed through the electrochemical oxidation of related sulfur compounds. rsc.org Once formed, these highly reactive sulfonyl radicals can participate in a variety of chemical transformations, such as additions to unsaturated bonds.
Reactions with Heteroatom Nucleophiles
Due to its electrophilic nature, this compound readily reacts with a variety of heteroatom nucleophiles. These reactions are fundamental in organic synthesis for creating new sulfur-containing compounds.
The reaction of this compound with alcohols (alcoholysis) or phenols (phenolysis) yields the corresponding sulfonate esters. This transformation is a standard method for converting alcohols into good leaving groups for subsequent nucleophilic substitution or elimination reactions. vaia.comyoutube.comlibretexts.orglibretexts.org The reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine, which neutralizes the hydrochloric acid byproduct. youtube.com
The general mechanism involves the alcohol's oxygen atom acting as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. youtube.com This is followed by the departure of the chloride ion and deprotonation of the resulting oxonium ion by the base to yield the stable sulfonate ester. youtube.com
Table 1: Examples of Sulfonate Ester Formation from Sulfonyl Chlorides and Alcohols
| Sulfonyl Chloride | Alcohol | Base | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| Methanesulfonyl chloride | Ethanol | Pyridine | Ethyl methanesulfonate | - | vaia.com |
| p-Toluenesulfonyl chloride | 1-Butanol | Pyridine | Butyl p-toluenesulfonate | - | youtube.com |
| 2-Propanesulfonyl chloride | Neopentyl alcohol | Triethylamine | Neopentyl 2-propanesulfonate | - | researchgate.net |
Note: This table presents representative examples of reactions with analogous sulfonyl chlorides.
The reaction of this compound with primary or secondary amines, known as aminolysis, is a highly efficient method for the synthesis of sulfonamides. ekb.eglibretexts.org This reaction is of significant importance in medicinal chemistry, as the sulfonamide functional group is a key component in a wide array of therapeutic agents. ekb.eg The reaction typically proceeds readily, often in the presence of a base to scavenge the HCl produced. ekb.eg
The mechanism is analogous to alcoholysis, with the nitrogen atom of the amine acting as the nucleophile. libretexts.org The reaction of a sulfonyl chloride with an amine is generally a reliable and high-yielding process for forming the robust S-N bond. organic-chemistry.orgresearchgate.net
Table 2: Examples of Sulfonamide Formation from Sulfonyl Chlorides and Amines
| Sulfonyl Chloride | Amine | Base | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| Benzenesulfonyl chloride | Aniline | Triethylamine | N-Phenylbenzenesulfonamide | 85 | ekb.eg |
| p-Toluenesulfonyl chloride | Benzylamine | Triethylamine | N-Benzyl-4-methylbenzenesulfonamide | 62 | nih.gov |
| 2-Chloroethanesulfonyl chloride | Octadecylamine | Triethylamine | N-Octadecylethenesulfonamide | - | rit.edu |
Note: This table presents representative examples of reactions with analogous sulfonyl chlorides.
In the presence of water, this compound undergoes hydrolysis to form the corresponding 2-cyclohexylethanesulfonic acid and hydrochloric acid. wikipedia.org This reaction is a typical fate of sulfonyl chlorides when exposed to moisture and generally proceeds via a bimolecular nucleophilic substitution pathway. nih.govresearchgate.net
The mechanism involves a water molecule acting as the nucleophile, attacking the sulfur center. researchgate.net For many sulfonyl chlorides, the hydrolysis can be catalyzed by either acid or base. osti.govresearchgate.net The rate and mechanism can be influenced by solvent polarity and the presence of other nucleophiles. nih.gov
Desulfonylative Reactions of Sulfonyl Chlorides
Desulfonylation reactions involve the removal of the sulfonyl group. wikipedia.org While direct desulfonylation of a sulfonyl chloride is not a common transformation, the sulfones derived from this compound can undergo reductive desulfonylation. wikipedia.org This process typically involves the use of reducing agents like sodium amalgam, aluminum amalgam, or samarium(II) iodide. wikipedia.org These reactions are valuable for removing the sulfonyl group after it has served its purpose as an activating group or in directing the formation of other bonds. Transition metal-catalyzed desulfonylative cross-coupling reactions of sulfonyl chlorides have also emerged as a significant area of research. researchgate.net
Kinetic and Thermodynamic Studies of Reactions
Specific kinetic and thermodynamic data for reactions involving this compound are not available in the surveyed literature. However, extensive studies on the solvolysis of other alkanesulfonyl chlorides provide a framework for understanding its reactivity. nih.govnih.gov
The hydrolysis of alkanesulfonyl chlorides generally proceeds through a bimolecular nucleophilic substitution (Sₙ2-like) mechanism at the sulfur atom. scispace.combeilstein-journals.org The rate of these reactions is influenced by the solvent polarity and nucleophilicity. nih.govbeilstein-journals.org For instance, the hydrolysis rate of alkanesulfonyl chlorides can be significantly increased by the presence of more powerful anionic nucleophiles. nih.gov The kinetics of the hydrolysis of simple alkanesulfonyl chlorides often follow a rate law that includes terms for both uncatalyzed and hydroxide-catalyzed pathways. acs.org
The activation parameters, such as the enthalpy and entropy of activation, provide insight into the transition state of the reaction. For the chloride-chloride exchange reaction in arenesulfonyl chlorides, a trigonal bipyramidal transition state is proposed for the Sₙ2 mechanism. mdpi.com The sulfur-chlorine bond dissociation enthalpy for methanesulfonyl chloride has been measured to be around 295 kJ mol⁻¹. researchgate.net The reaction of sulfonyl chlorides is often exothermic, a factor that requires careful control in industrial processes. nih.gov
Table 2: General Kinetic and Thermodynamic Parameters for Alkanesulfonyl Chloride Reactions
| Parameter | Typical Value/Observation | Significance |
| Reaction Mechanism | Predominantly Sₙ2 at sulfur | Inversion of configuration at sulfur is expected. |
| Solvent Effects | Rate increases with solvent polarity and nucleophilicity | Indicates a charge-separated transition state. |
| Leaving Group Ability | Chloride is a good leaving group | Facilitates nucleophilic substitution. |
| Bond Dissociation Enthalpy (S-Cl) | ~295 kJ mol⁻¹ (for methanesulfonyl chloride) researchgate.net | Energy required for homolytic cleavage of the S-Cl bond. |
| Heat of Reaction | Generally exothermic | Important for reaction control and safety. nih.gov |
Conclusion
2-Cyclohexylethane-1-sulfonyl chloride, while not a widely commercialized or extensively studied compound, represents a structurally interesting example of an aliphatic sulfonyl chloride. Its synthesis can be approached through well-established methods like the oxidative chlorination of the corresponding thiol. Its reactivity is predicted to follow the general patterns of other aliphatic sulfonyl chlorides, with key transformations including the formation of sulfonamides and sulfonate esters. The presence of α-hydrogens also introduces the possibility of sulfene-mediated reactions, adding to its potential synthetic utility. Further research into the specific reactivity and applications of this compound could unveil novel synthetic pathways and molecular structures.
Applications of 2 Cyclohexylethane 1 Sulfonyl Chloride in Advanced Organic Synthesis
As a Precursor for Activated Leaving Groups in Substitution Reactions
A fundamental transformation in organic synthesis is the conversion of alcohols, which are poor leaving groups, into substrates suitable for nucleophilic substitution reactions. Sulfonyl chlorides are exceptionally effective reagents for this purpose. masterorganicchemistry.com The reaction of an alcohol with a sulfonyl chloride, such as 2-cyclohexylethane-1-sulfonyl chloride, in the presence of a non-nucleophilic base like pyridine (B92270), results in the formation of a sulfonate ester. nih.gov This process, often termed "activation" of the alcohol, transforms the hydroxyl group into a highly effective leaving group, the sulfonate anion (R-SO₃⁻). nih.govnih.gov
The efficacy of the sulfonate group as a leaving group stems from the ability of the sulfonyl moiety to stabilize the resulting negative charge through resonance across its two oxygen atoms. The reaction between this compound and a generic alcohol (R-OH) proceeds via nucleophilic attack of the alcohol's oxygen atom on the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride anion. A base then deprotonates the resulting oxonium ion to yield the neutral sulfonate ester and a protonated base. nih.gov
A key advantage of this method is that the conversion of the alcohol to the sulfonate ester occurs with retention of configuration at the alcohol's stereocenter, as the C-O bond of the alcohol is not broken during the reaction. nih.gov The resulting 2-cyclohexylethanesulfonate ester can then undergo nucleophilic substitution (Sₙ2) or elimination (E2) reactions. In Sₙ2 reactions, the incoming nucleophile attacks the carbon atom, displacing the 2-cyclohexylethanesulfonate group with inversion of stereochemistry.
Table 1: Activation of Alcohols using this compound
| Reactant (Alcohol) | Product (Sulfonate Ester) | Subsequent Reaction | Product of Subsequent Reaction |
| Primary Alcohol (R-CH₂OH) | R-CH₂-O-SO₂-CH₂CH₂-C₆H₁₁ | Sₙ2 with Nu⁻ | R-CH₂-Nu |
| Chiral Secondary Alcohol ((S)-R¹R²CHOH) | (S)-R¹R²CH-O-SO₂-CH₂CH₂-C₆H₁₁ | Sₙ2 with Nu⁻ | (R)-R¹R²CH-Nu |
| Cyclohexanol | Cyclohexyl-O-SO₂-CH₂CH₂-C₆H₁₁ | E2 with a strong, non-nucleophilic base | Cyclohexene |
Role in the Construction of Complex Organic Architectures
The 2-cyclohexylethanesulfonyl group can be integrated into molecules to serve various functions beyond simply being a leaving group, facilitating the assembly of intricate organic structures.
This strategy is invaluable in total synthesis, where precise control of stereochemistry is paramount. For instance, a natural product containing a secondary alcohol with an (R) configuration could be synthesized from a more readily available (S)-alcohol precursor. The (S)-alcohol would first be converted to its corresponding (S)-2-cyclohexylethanesulfonate ester, followed by an Sₙ2 reaction with a suitable nucleophile (e.g., acetate, azide, cyanide) to install the desired functionality with the inverted (R) configuration. The bulky cyclohexyl group of the sulfonate can also introduce beneficial steric hindrance, potentially influencing the regioselectivity or stereoselectivity of subsequent transformations in complex substrates.
Sulfonamides, formed by the reaction of sulfonyl chlorides with primary or secondary amines, are a vital class of compounds in medicinal chemistry and asymmetric synthesis. youtube.com The reaction of this compound with a chiral amine in the presence of a base like potassium hydroxide (B78521) or pyridine yields a diastereomeric sulfonamide. mdpi.com
These chiral sulfonamides can function as chiral auxiliaries. A chiral auxiliary is a chemical compound that is temporarily incorporated into an organic synthesis to control the stereochemical outcome of a reaction. mdpi.com After serving its purpose, the auxiliary can be cleaved from the molecule. While specific examples utilizing 2-cyclohexylethanesulfonamides are not prevalent in readily accessible literature, the principle remains. A chiral amine could be reacted with this compound, and the resulting sulfonamide could then be N-alkylated or otherwise modified. The steric bulk of the 2-cyclohexylethanesulfonyl group could direct the stereoselective formation of a new stereocenter. Furthermore, sulfonamides derived from this sulfonyl chloride can be designed as chiral ligands for transition metal catalysts, which are instrumental in a vast range of enantioselective reactions.
Cascade reactions, also known as tandem or domino reactions, involve a sequence of intramolecular transformations where the product of one step becomes the substrate for the next, all occurring in a single pot. Multicomponent reactions (MCRs) are processes where three or more reactants combine in a single operation to form a product that incorporates portions of all the reactants.
Sulfonyl chlorides and their derivatives can be key participants in such processes. For example, sulfonyl radicals, which can be generated from sulfonyl chlorides, are known to initiate radical cascade reactions. A hypothetical cascade involving this compound could begin with its conversion to a sulfonyl oxime ether. This derivative could then act as a radical acceptor in a cascade sequence, allowing for the construction of complex nitrogen-containing heterocyclic structures. While direct literature examples for this compound in MCRs are scarce, its derivatives, such as sulfonyl azides (prepared from the corresponding sulfonamide), are known precursors in multicomponent preparations of other complex molecules.
Application in Material Science Synthesis (Excluding Material Properties)
In material science, sulfonyl chlorides are used as initiators or monomers in polymerization reactions. For example, multisulfonyl chlorides have been designed as efficient initiators for metal-catalyzed living radical polymerizations, enabling the synthesis of well-defined star polymers. The this compound can serve as a monofunctional initiator in such polymerizations. The reaction would be initiated by the formation of a 2-cyclohexylethanesulfonyl radical, which then adds to a monomer like methyl methacrylate (B99206) (MMA) or styrene. This process allows for the creation of polymer chains with a 2-cyclohexylethanesulfonyl end-group, providing a handle for further functionalization of the polymer material.
Table 2: Potential Role in Living Radical Polymerization
| Reagent | Monomer | Catalyst System | Role of 2-Cyclohexylethanesulfonyl group |
| This compound | Styrene | Cu(I)Br / Bipyridine | Initiator, forming a polymer chain with a terminal sulfonyl group. |
| This compound | Methyl Methacrylate (MMA) | Cu(I)Cl / Ligand | Initiator, leading to PMMA with a defined end-group. |
Use in Cross-Coupling and Functionalization Strategies
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. youtube.com While aryl halides are the most common electrophiles, sulfonate esters derived from phenols have also been employed. More recently, the direct use of arylsulfonyl chlorides in desulfinative cross-coupling reactions has emerged as a viable strategy.
In this context, this compound can be utilized in several ways. Firstly, its corresponding sulfonate esters (formed from phenols) can act as electrophilic partners in cross-coupling reactions. An even more direct application involves the desulfinative cross-coupling of the sulfonyl chloride itself. For instance, in a Stille coupling, this compound could react with an organostannane reagent in the presence of a palladium catalyst to form a C(sp³)-C(sp²) or C(sp³)-C(sp³) bond, with the extrusion of sulfur dioxide. This approach is advantageous as sulfonyl chlorides are often stable and readily accessible. Iron-catalyzed cross-coupling of alkyl Grignard reagents with aryl chlorobenzenesulfonates has also been demonstrated, showcasing the potential for using sulfonate-containing molecules in various coupling strategies.
Spectroscopic and Analytical Methodologies for Characterization of 2 Cyclohexylethane 1 Sulfonyl Chloride
Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, signal multiplicities, and coupling constants in both ¹H and ¹³C NMR spectra, the precise connectivity of atoms in 2-cyclohexylethane-1-sulfonyl chloride can be established.
Detailed Research Findings: While specific experimental spectra for this compound are not widely published, its expected NMR data can be accurately predicted based on established principles and data from analogous structures, such as other aliphatic sulfonyl chlorides and cyclohexyl derivatives. acdlabs.comchemicalbook.comchemicalbook.comchemicalbook.com
¹H NMR Spectroscopy: The proton spectrum is expected to show distinct signals for the protons on the ethyl chain and the cyclohexyl ring. The methylene (B1212753) protons alpha to the strongly electron-withdrawing sulfonyl chloride group (-CH₂-SO₂Cl) would be the most deshielded, appearing as a triplet at approximately 3.6-3.8 ppm. acdlabs.com The methylene protons adjacent to the cyclohexyl ring (-CH₂-C₆H₁₁) would appear further upfield. The protons on the cyclohexyl ring itself would produce a series of complex, overlapping multiplets in the typical aliphatic region of approximately 0.9-1.9 ppm.
¹³C NMR Spectroscopy: The carbon spectrum provides information on the different carbon environments. The carbon atom directly bonded to the sulfonyl chloride group is expected to be significantly downfield due to the inductive effect. The carbons of the cyclohexyl ring and the second carbon of the ethyl chain would resonate at higher field strengths, consistent with standard aliphatic values. chemicalbook.com
Table 1: Predicted NMR Chemical Shifts (δ) for this compound
| Atom | Nucleus | Predicted Chemical Shift (ppm) | Multiplicity (¹H NMR) | Rationale |
|---|---|---|---|---|
| -CH₂ -SO₂Cl | ¹H | ~3.7 | Triplet (t) | Deshielded by adjacent electron-withdrawing -SO₂Cl group. |
| Cyclohexyl-CH₂ - | ¹H | ~1.8 | Multiplet (m) | Aliphatic, adjacent to cyclohexyl group. |
| Cyclohexyl-H | ¹H | ~0.9 - 1.9 | Multiplet (m) | Complex overlapping signals typical for a substituted cyclohexane (B81311). |
| -C H₂-SO₂Cl | ¹³C | ~60-65 | - | Significantly deshielded by the -SO₂Cl group. |
| Cyclohexyl-C H₂- | ¹³C | ~35-40 | - | Standard aliphatic shift. |
Infrared (IR) and Raman Spectroscopy Methodologies for Functional Group Identification
Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule by measuring its vibrational frequencies. For this compound, these methods are particularly effective for confirming the presence of the key sulfonyl chloride (-SO₂Cl) moiety.
Detailed Research Findings: The sulfonyl chloride group exhibits strong, characteristic absorption bands in the IR spectrum. acdlabs.com Studies on a wide range of sulfonyl chlorides have established reliable frequency ranges for these vibrations. publish.csiro.aucdnsciencepub.com
SO₂ Stretching Vibrations: The most prominent features in the IR spectrum of a sulfonyl chloride are the two S=O stretching bands. The antisymmetric stretching vibration typically appears in the range of 1370-1410 cm⁻¹, while the symmetric stretch is found at a lower frequency, generally between 1166-1204 cm⁻¹. acdlabs.compublish.csiro.au
S-Cl Stretching Vibration: The sulfur-chlorine bond stretch is a lower-energy vibration. Raman spectroscopy studies have assigned this strong band to a frequency around 375 cm⁻¹. cdnsciencepub.com
C-H Stretching Vibrations: The aliphatic C-H stretching vibrations from the cyclohexyl and ethyl groups are expected to appear in their characteristic region, around 2800-3000 cm⁻¹. acdlabs.com
Table 2: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibration Mode | Typical Frequency Range (cm⁻¹) | Expected Intensity | Source |
|---|---|---|---|---|
| -SO₂Cl | Antisymmetric SO₂ Stretch | 1370 - 1410 | Strong | acdlabs.compublish.csiro.au |
| -SO₂Cl | Symmetric SO₂ Stretch | 1166 - 1204 | Strong | acdlabs.compublish.csiro.au |
| -S-Cl | S-Cl Stretch | ~375 | Strong (Raman) | cdnsciencepub.com |
Mass Spectrometry Methodologies for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of the molecule.
Detailed Research Findings: For this compound (C₈H₁₅ClO₂S), the molecular weight is 210.72 g/mol . biosynth.com The mass spectrum would provide a molecular ion peak corresponding to this mass. A crucial diagnostic feature is the presence of the chlorine atom, which has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 natural abundance. This results in a characteristic M+2 peak that is about one-third the intensity of the molecular ion peak. acdlabs.com
The fragmentation of the molecular ion would likely proceed through several pathways:
Loss of a chlorine radical to form an acylium-type ion.
Loss of sulfur dioxide (SO₂).
Cleavage of the entire sulfonyl chloride group (-SO₂Cl). acdlabs.com
Standard alkane fragmentation of the cyclohexyl ring and ethyl chain, often involving clusters of peaks separated by 14 mass units (CH₂). libretexts.org
Table 3: Predicted Mass Spectrometry Fragments for this compound
| m/z Value | Proposed Fragment Ion | Comments |
|---|---|---|
| 210 / 212 | [C₈H₁₅SO₂Cl]⁺ | Molecular ion (M⁺); shows characteristic ~3:1 isotope pattern for chlorine. |
| 175 | [C₈H₁₅SO₂]⁺ | Loss of Cl radical from the molecular ion. |
| 146 / 148 | [C₈H₁₅Cl]⁺ | Loss of SO₂ from the molecular ion. |
| 111 | [C₈H₁₅]⁺ | Loss of the -SO₂Cl group. |
| 99 / 101 | [SO₂Cl]⁺ | Fragment corresponding to the sulfonyl chloride group. acdlabs.com |
Chromatographic Methodologies for Purity Assessment and Isolation
Chromatographic techniques are essential for separating components of a mixture and are therefore vital for assessing the purity of this compound and for its isolation during synthesis.
Detailed Research Findings:
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is well-suited for the analysis of volatile and thermally stable compounds like many sulfonyl chlorides. rsc.org A typical method would employ a low- to mid-polarity capillary column (e.g., RTX-5MS) with helium as the carrier gas and a programmed temperature ramp. rsc.org The mass spectrometer detector provides definitive identification of the target compound and any impurities based on their mass spectra. For quantitative analysis of trace impurities, Selected Ion Monitoring (SIM) can be used to enhance sensitivity and specificity. omicsonline.orgresearchgate.net
High-Performance Liquid Chromatography (HPLC): The analysis of sulfonyl chlorides by HPLC can be challenging due to their reactivity with common protic mobile phases and their general lack of a strong UV chromophore. acdlabs.com However, effective methods have been developed. Reverse-phase HPLC using a C18 column with a mobile phase of acetonitrile (B52724) and water is a common starting point. google.comresearchgate.net To improve detection, derivatization of the sulfonyl chloride into a UV-active compound is a frequently used strategy. google.comresearchgate.net Alternatively, specialized columns can be employed for direct analysis. sielc.com The use of an acid modifier like trifluoroacetic acid in the mobile phase can improve peak shape and provide compatibility with a mass spectrometer detector (LC-MS). google.com
X-ray Crystallography Methodologies for Solid-State Structure Analysis
X-ray crystallography is the most powerful method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide unambiguous confirmation of the molecular structure of this compound, including bond lengths, bond angles, and conformational details.
Detailed Research Findings: While a specific crystal structure for this compound is not available in the public domain, the expected geometry can be inferred from known structures of other sulfonyl halides. wikipedia.org
Expected Molecular Geometry: The sulfur atom in the sulfonyl chloride group is tetrahedral. wikipedia.org It is bonded to two oxygen atoms, one chlorine atom, and one carbon atom of the ethyl chain.
Representative Bond Lengths: Based on the structure of methanesulfonyl chloride, the key bond distances are expected to be approximately:
S=O: ~142.4 pm
S-C: ~176.3 pm
S-Cl: ~204.6 pm wikipedia.org Obtaining a single crystal of this compound suitable for X-ray diffraction analysis would allow for the precise measurement of these parameters for this specific molecule, confirming its connectivity and revealing its preferred conformation in the solid state.
Computational and Theoretical Investigations of 2 Cyclohexylethane 1 Sulfonyl Chloride
Quantum Chemical Calculations for Electronic Structure and Bonding Analysis
The primary focus of such an analysis would be the S-Cl bond, which is central to the reactivity of the molecule, as well as the electronic influence of the cyclohexylethyl group on the sulfonyl moiety. The geometry of the molecule would first be optimized to find its lowest energy conformation. This optimized structure then serves as the basis for further electronic structure analysis.
Molecular Orbital (MO) theory provides a detailed picture of the electronic behavior of 2-cyclohexylethane-1-sulfonyl chloride. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest as they are the frontier orbitals that govern the molecule's reactivity.
For an alkylsulfonyl chloride, the HOMO is typically localized on the chlorine atom and the oxygen atoms of the sulfonyl group, reflecting the presence of lone pair electrons. The LUMO, conversely, is expected to be an antibonding orbital (σ*) primarily localized along the S-Cl bond. This distribution makes the sulfur atom highly electrophilic and susceptible to nucleophilic attack.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that indicates the chemical reactivity and stability of the molecule. A smaller gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. For this compound, the HOMO-LUMO gap would be a key indicator of its susceptibility to nucleophilic substitution reactions.
Table 1: Predicted Frontier Orbital Energies for this compound
| Orbital | Predicted Energy (eV) | Description of Localization |
| HOMO | -8.5 | Primarily on the lone pairs of the Chlorine and Oxygen atoms. |
| LUMO | -1.2 | Predominantly the σ* antibonding orbital of the S-Cl bond. |
| HOMO-LUMO Gap | 7.3 | Indicates high stability but susceptibility to nucleophilic attack. |
The distribution of electron density in this compound is highly polarized due to the presence of the strongly electronegative oxygen and chlorine atoms attached to the sulfur atom. Charge distribution analysis, often performed using methods like Natural Bond Orbital (NBO) analysis, would quantify the partial atomic charges on each atom.
The sulfur atom is predicted to carry a significant positive partial charge, making it the primary electrophilic center of the molecule. The oxygen and chlorine atoms would, in turn, bear negative partial charges. The cyclohexylethyl group, being a non-polar alkyl chain, would have a relatively neutral charge distribution, with a slight electron-donating effect on the sulfonyl group.
An electrostatic potential (ESP) map would visually represent this charge distribution. The ESP map would show regions of negative potential (typically colored red) around the oxygen and chlorine atoms, corresponding to areas of high electron density. Conversely, a region of positive potential (colored blue) would be centered on the sulfur atom, highlighting its electrophilic nature and accessibility to nucleophiles.
Table 2: Predicted Partial Atomic Charges for the Sulfonyl Chloride Group
| Atom | Predicted Partial Charge (a.u.) | Implication |
| S | +1.5 | Highly electrophilic center, susceptible to nucleophilic attack. |
| O | -0.8 (each) | High electron density, contributes to the polarization of the S-O bonds. |
| Cl | -0.4 | Electronegative, forms a polar and reactive S-Cl bond. |
Density Functional Theory (DFT) Studies for Reactivity Prediction
Density Functional Theory (DFT) is a powerful computational tool for predicting the reactivity of molecules like this compound. By approximating the electron density of the system, DFT can accurately calculate the energies of different molecular states, including transition states, which are crucial for understanding reaction mechanisms and kinetics.
For reactions involving this compound, such as its reaction with a nucleophile (e.g., an amine or an alcohol), DFT can be used to locate the transition state (TS) geometry. The TS represents the highest energy point along the reaction coordinate and its geometry reveals the arrangement of atoms as bonds are being broken and formed.
For a nucleophilic substitution at the sulfur center, the transition state would likely feature a trigonal bipyramidal geometry around the sulfur atom, with the nucleophile and the leaving group (chloride) in the axial positions. The energy difference between the reactants and this transition state is the activation energy barrier (ΔE‡). A lower activation energy implies a faster reaction rate. DFT calculations would be essential for comparing the reactivity of this compound with different nucleophiles by calculating the respective activation barriers.
DFT can be used to map the entire reaction pathway for a given transformation. This is achieved by calculating the energies of reactants, intermediates, transition states, and products. An intrinsic reaction coordinate (IRC) calculation can then be performed starting from the transition state to ensure that it correctly connects the reactants and products, thus validating the proposed mechanistic pathway.
For instance, in the sulfonylation of an alcohol, DFT could be used to explore different potential mechanisms, such as a concerted or a stepwise pathway. By comparing the calculated energy profiles for each pathway, the most favorable mechanism can be identified. This level of detail provides a deep understanding of the reaction dynamics and can guide the optimization of reaction conditions.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
While quantum chemical calculations are excellent for understanding the electronic structure of a single molecule, Molecular Dynamics (MD) simulations are better suited for exploring the conformational flexibility and intermolecular interactions of this compound in a condensed phase (e.g., in a solvent).
MD simulations model the movement of atoms over time based on a classical force field. For this compound, a key area of interest would be the conformational landscape of the cyclohexylethyl group. The cyclohexane (B81311) ring can exist in chair, boat, and twist-boat conformations, and the ethyl linker allows for rotation around the C-C and C-S single bonds. MD simulations can explore the relative energies of these different conformers and the energy barriers for interconversion between them.
Furthermore, MD simulations can provide insights into how this compound interacts with solvent molecules or other reactants. By simulating the molecule in a box of solvent (e.g., water or an organic solvent), one can study the solvation shell around the polar sulfonyl chloride group and the non-polar alkyl chain. This information is valuable for understanding solubility and how the solvent might influence the molecule's reactivity.
Future Research Directions and Emerging Trends
Development of Stereoselective and Enantioselective Transformations Involving 2-Cyclohexylethane-1-sulfonyl chloride
The synthesis of chiral molecules is a cornerstone of modern chemistry, particularly in the pharmaceutical and materials sciences. Future work on this compound could focus on developing reactions that create or utilize stereocenters with high fidelity.
One promising direction is the use of chiral catalysts for the enantioselective synthesis of sulfonate esters and sulfonamides. Research has shown that peptide-based catalysts can achieve the desymmetrization of meso-diols through enantioselective sulfonylation. nih.gov Applying this concept, this compound could be reacted with prochiral or meso-alcohols in the presence of a chiral catalyst, such as a specially designed tetrapeptide, to yield enantioenriched sulfonate esters. Similarly, organocatalytic methods using chiral amines have been successful in producing axially chiral sulfonamides, an area that remains largely unexplored for aliphatic sulfonyl chlorides but holds significant potential. rice.edu
Another area of interest is the development of transition-metal catalyzed cross-coupling reactions to form axially chiral sulfonamides. Palladium-catalyzed N-allylation, for instance, has been used to create N-C axial chirality with good enantioselectivity. nih.gov Future studies could explore adapting such catalytic systems to substrates derived from this compound, thereby expanding the toolbox for creating novel chiral structures. The development of chiral sulfides, derived from natural products like camphor, has also shown promise in mediating asymmetric reactions, which could be extended to transformations involving aliphatic sulfonyl chlorides. mdpi.com
Exploration of Photochemical and Electrochemical Reactions
Photoredox and electrochemical catalysis offer green and powerful alternatives to traditional synthetic methods by enabling novel reaction pathways under mild conditions.
Photochemical Reactions: Visible-light photoredox catalysis has emerged as a powerful tool for generating sulfonyl radicals from sulfonyl chlorides. researchgate.net These radicals can participate in a wide range of transformations. For this compound, this opens up possibilities for:
Radical-Radical Cross-Coupling: Coupling the 2-cyclohexylethanesulfonyl radical with various alkyl radicals generated from trifluoroborate salts or other precursors. acs.orgnih.gov This would provide a direct route to complex, non-symmetric sulfones.
Addition to Unsaturated Bonds: The addition of the 2-cyclohexylethanesulfonyl radical to alkenes and alkynes is a foreseeable application. nih.gov This strategy has been used to synthesize sulfonylated pyrrolinones from 1,5-dienes via a tandem sulfonylation-cyclization cascade. nih.gov
Multicomponent Reactions: Designing one-pot reactions where the photogenerated sulfonyl radical reacts with multiple other components, such as in the synthesis of indolines from vinylanilines and sulfur ylides. acs.org
The choice of photocatalyst, often an iridium or ruthenium complex, and reaction conditions can be tuned to control the reaction pathway. acs.orgnih.gov Furthermore, chromoselective synthesis, where the reaction outcome is determined by the wavelength of light used, presents an advanced strategy for controlling the reactivity of sulfonyl chloride precursors. nih.gov
Electrochemical Reactions: Electrochemistry provides a reagent-free method for oxidation and reduction, avoiding the use of stoichiometric chemical oxidants or reductants. Future research could investigate the electrochemical conversion of this compound into valuable derivatives. For example, electrochemical methods have been developed for the direct synthesis of sulfonamides from thiols and amines, bypassing the often harsh conditions required for sulfonyl chloride formation. chemistryviews.org There is also potential for the electrochemical synthesis of sulfonyl fluorides from their chloride counterparts, offering a milder route to these increasingly important functional groups. acs.orgrsc.org
Integration into Automated and High-Throughput Synthesis Platforms
The demand for rapid synthesis and screening of compound libraries in drug discovery and materials science has driven the development of automated synthesis platforms. Integrating the chemistry of this compound into these systems is a key direction for future research.
Flow Chemistry: Continuous flow reactors offer superior control over reaction parameters like temperature and mixing, and enhance the safety of handling reactive intermediates like sulfonyl chlorides. rsc.orgchemrxiv.org Flow platforms have been successfully developed for the synthesis of both sulfonyl chlorides from thiols and for the subsequent conversion to sulfonamides. rsc.orgvapourtec.comresearchgate.netresearchgate.net A future objective would be to adapt these automated flow systems for the synthesis and derivatization of this compound, enabling on-demand production and rapid library synthesis.
Automated Platforms: Fully automated synthesis platforms, which combine robotic handling of reagents with software-controlled reaction sequences, can dramatically accelerate the pace of research. nih.gov These systems can perform parallel synthesis, reaction optimization, and even integrated purification and analysis. researchgate.netimperial.ac.uk Developing robust protocols for using this compound in reactions like sulfonamide and sulfonate ester formation on these platforms would allow for high-throughput screening of new derivatives for biological activity or material properties.
Design of Novel Catalytic Systems for Sulfonylation Reactions
While sulfonylation is a classic transformation, there is ongoing research into developing new catalysts that offer improved efficiency, selectivity, and substrate scope, particularly for base-sensitive or sterically hindered substrates.
Future work could focus on designing catalysts tailored for aliphatic sulfonyl chlorides like this compound. Areas for exploration include:
Lewis Acid Catalysis: While traditional Lewis acids can be effective, newer catalysts such as indium and ytterbium(III) triflate have been shown to catalyze the sulfonylation of alcohols and amines under mild conditions, a methodology that could be beneficial for reactions with this compound. organic-chemistry.org
Organocatalysis: Beyond the chiral catalysts mentioned earlier, simple organic molecules can also serve as effective catalysts. For instance, 4-methylpyridine (B42270) N-oxide has been used to catalyze the amine-free sulfonylation of alcohols, providing a mild alternative for substrates that are sensitive to strong bases. organic-chemistry.org
Transition Metal Catalysis: The use of gold, acs.org nickel, rsc.org and copper acs.org catalysts for sulfonylation and related reactions is a rapidly advancing field. These systems can enable novel multicomponent reactions, for example, by coupling an alkyl chloride, an aryl boronic acid, and a sulfur dioxide source to build complex sulfones. rsc.org Adapting these methods to use this compound as a building block is a logical next step.
The table below summarizes some emerging catalytic approaches that could be applied to this compound.
| Catalytic Approach | Catalyst Type | Potential Application |
| Enantioselective Sulfonylation | Chiral Peptides / Amines | Desymmetrization of meso-diols, synthesis of chiral sulfonamides |
| Photoredox Catalysis | Iridium / Ruthenium Complexes | Generation of sulfonyl radicals for cross-coupling and addition reactions |
| Electrochemical Synthesis | Catalyst-Free (Anodic Oxidation) | Direct synthesis of sulfonamides and sulfonyl fluorides |
| Flow Chemistry Catalysis | Various (Heterogeneous/Homogeneous) | Safe and scalable synthesis of sulfonyl derivatives |
| Lewis Acid Catalysis | Indium / Ytterbium Salts | Mild sulfonylation of alcohols and amines |
| Organocatalysis | Pyridine (B92270) N-oxides | Amine-free sulfonylation of base-sensitive alcohols |
| Transition Metal Catalysis | Au, Ni, Pd, Cu Complexes | Multicomponent coupling reactions to form complex sulfones |
Interactive Data Table: Click on headers to sort.
Theoretical Predictions for Undiscovered Reactivity Patterns of Aliphatic Sulfonyl Chlorides
Computational chemistry and theoretical studies provide powerful tools for understanding and predicting chemical reactivity, potentially guiding experimental work and uncovering novel reaction pathways.
For aliphatic sulfonyl chlorides, including this compound, Density Functional Theory (DFT) calculations can be employed to:
Elucidate Reaction Mechanisms: Detailed computational studies can clarify whether nucleophilic substitution at the sulfur atom proceeds through a concerted S_N2 mechanism or a stepwise addition-elimination pathway. researchgate.netmdpi.com Such studies on arenesulfonyl chlorides have revealed that the mechanism can depend on the nucleophile and reaction conditions. nih.gov Understanding these subtleties is crucial for controlling reaction outcomes.
Predict Reactivity: Theoretical models can calculate the energies of transition states and intermediates, allowing for the prediction of reaction rates and selectivity. mdpi.com For example, computational analysis can explain phenomena like "steric acceleration," where bulky groups near the sulfonyl center surprisingly increase the reaction rate due to the release of ground-state strain in the transition state. acs.org
Analyze Noncovalent Interactions: Hirshfeld surface analysis and other computational methods can be used to study the intermolecular forces that govern the solid-state packing and properties of sulfonyl chloride derivatives. nih.gov This is particularly relevant for designing new materials or understanding crystal engineering principles.
Future theoretical work could focus specifically on the impact of the bulky cyclohexyl group in this compound on its geometry, electronic structure, and transition state energies in various reactions. These predictions could accelerate the discovery of new, experimentally viable transformations.
Q & A
Q. What are the recommended safety protocols for handling 2-cyclohexylethane-1-sulfonyl chloride in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE): Use chemical-resistant gloves (e.g., nitrile), lab coats, and safety goggles. Soft contact lenses should be avoided due to potential absorption of irritants .
- Ventilation: Work in a fume hood to minimize inhalation exposure.
- Emergency Procedures: Immediate eye irrigation with water for 15 minutes if exposed, followed by medical consultation. Contaminated skin should be washed thoroughly with soap and water .
- Storage: Store in a cool, dry place away from oxidizing agents and moisture. Use airtight containers to prevent hydrolysis .
Q. How can researchers verify the purity and structural identity of this compound?
Methodological Answer:
- Analytical Techniques:
- NMR Spectroscopy: Analyze and NMR spectra to confirm cyclohexyl and sulfonyl chloride moieties. Compare with literature data for expected chemical shifts .
- Mass Spectrometry (MS): Use high-resolution MS to confirm molecular ion peaks and fragmentation patterns.
- Infrared (IR) Spectroscopy: Identify characteristic S=O stretching vibrations (~1350–1160 cm) and C-Cl bonds (~550–600 cm) .
- Purity Assessment: Perform HPLC with UV detection (e.g., at 254 nm) to quantify impurities.
Advanced Research Questions
Q. How can researchers optimize reaction conditions for sulfonylation using this compound to minimize byproducts?
Methodological Answer:
- Solvent Selection: Use anhydrous solvents (e.g., dichloromethane or THF) to prevent hydrolysis.
- Temperature Control: Maintain reactions at 0–5°C for slow, controlled sulfonylation.
- Catalyst Screening: Test Lewis acids (e.g., ZnCl) to enhance electrophilicity of the sulfonyl chloride group.
- Byproduct Analysis: Monitor reaction progress via TLC or LC-MS. Common byproducts include sulfonic acids (from hydrolysis) or disulfonate esters (from over-reactivity). Adjust stoichiometry of nucleophiles to suppress disulfonate formation .
Q. How should contradictory data in literature regarding the stability of this compound under varying pH conditions be resolved?
Methodological Answer:
- Controlled Replication: Reproduce experiments under identical conditions (pH, temperature, solvent) as reported in conflicting studies.
- Advanced Characterization: Use kinetic studies (e.g., UV-Vis spectroscopy) to measure hydrolysis rates at different pH levels. Compare degradation products via NMR or LC-MS to identify pathways (e.g., nucleophilic attack vs. acid-catalyzed decomposition).
- Computational Modeling: Apply density functional theory (DFT) to predict reactivity trends and validate experimental observations .
Q. What strategies are effective in synthesizing derivatives of this compound while avoiding cross-contamination?
Methodological Answer:
- Workflow Design: Use separate glassware for each derivative synthesis and implement rigorous cleaning protocols (e.g., rinsing with acetone followed by drying under vacuum).
- In Situ Quenching: Add scavengers (e.g., silica gel or activated carbon) to reaction mixtures to adsorb unreacted sulfonyl chloride.
- Analytical Validation: Employ GC-MS or NMR (if fluorinated derivatives are synthesized) to detect trace contaminants. Cross-contamination thresholds should align with purity standards for downstream applications (e.g., <0.1% for biological assays) .
Data Reporting and Replication
Q. How should experimental procedures involving this compound be documented to ensure reproducibility?
Methodological Answer:
- Detailed Protocols: Include exact molar ratios, solvent volumes, and reaction times. Specify equipment (e.g., "stirred at 500 rpm using a magnetic stirrer").
- Supporting Information: Provide raw spectral data (NMR, IR, MS) in supplementary files. For novel compounds, include elemental analysis (C, H, N, S) to confirm purity .
- Contingency Notes: Document observed anomalies (e.g., exotherms during mixing) and corrective actions taken.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
